Bench chemicals
Bench Chemicals
  • Home
  • Products
    • Inhibitors/Agonists
      • Natural Products
        Thiophenes Nature Product Other Natural Product Phenols
        More
      • Biochemical Reagents
        Biochemicals and Reagents Biochemical Assay Reagent Dye Reagent Intermidate and Others
        More
      • Anti-infection
        HCV Antibacterial CCR Antiparasitic Antifungal
        More
      • Other Inhibitors
        Other Targets Phosphatase
        More
      • Apoptosis
        Caspase Bcl-2 TNF-alpha Apoptosis Inducer
        More
      • Cytoskeleton
        PKC Integrin HSP Kinesin
        More
      • Biochemical Reagent
        Intermediate and Others
        More
      • MAPK/ERK Pathway
        ERK JNK p38 MAPK Raf
        More
      • JAK/STAT Signaling
        EGFR
        More
      • Membrane Transporter/Ion Channel
        Proton Pump Potassium Channel Sodium Channel Calcium Channel AChR NMDAR CFTR TRP Channel Na+/Ca2+ Exchanger P-gp
        More
      • Autophagy
        CXCR LRRK2 ULK Cell Autophagy SPHK
        More
      • Cell Cycle
        Aurora Kinase CDK APC Microtubule/Tubulin DNA/RNA Synthesis Haspin Kinase Chk FOX DHFR Casein Kinase PLK G-quadruplex Mps1 LIMK CRM1 PAK PPAR PTEN
        More
      • Immunological Agents
        Apremilast
        More
      • Metabolic Enzyme
        GST RAR/RXR NAMPT IDH PDE Thrombin HMGCR Adenosine Receptor MAO FXR Phospholipase Carbonic Anhydrase
        More
      • Immunology/Inflammation
        Histamine Receptor COX IL Receptor
        More
      • Ubiquitin
        E1/E2/E3 Enzyme DUB p97
        More
      • Antibacterials
        Iseganan
        More
      • Neuronal Signaling
        NK Receptor AChE Adrenergic Receptor 5-HT Receptor Dopamine Receptor CaMK
        More
      • Antidementia Agents
        Davunetide
        More
      • Protease
        Ser/Thr Protease MMP Secretase
        More
      • Antipsychotics
        Neboglamine
        More
      • Gastrointestinal Agents
        Dexloxiglumide
        More
      • GPCR/G Protein
        Prostaglandin Receptor Endothelin Receptor Angiotensin Receptor OX Receptor Vasopressin Receptor
        More
      • Antineoplastics
        Upamostat Ribociclib
        More
      • Blood Glucose Regulators
        Saxagliptin
        More
      • Endocrinology/Hormones
        Renin Glucocorticoid Receptor ERR Androgen Receptor GPCR Opioid Receptor
        More
      • Protein Tyrosine Kinase/RTK
        DYRK Tie-2
        More
      • Cardiovascular Agents
        Clevidipine Butyrate Omapatrilat
        More
      • Antispasticity Agents
        Arbaclofen
        More
      • Epigenetics
        Histone Methyltransferase HIF
        More
      • DNA Damage
        Topoisomerase HDAC
        More
      • Anti-Addiction Agents
        More
      • Ophthalmic Agents
        Latanoprostene bunod
        More
      • Respiratory Tract
        Treprostinil Macitentan
        More
      • Antivirals
        Faldaprevir Telaprevir Dolutegravir
        More
      • Genitourinary Agents
        Vibegron
        More
      • Anticonvulsants
        Rufinamide
        More
    • Chemical Reagents
      • Organic Building Blocks
        Chlorides Trifluoromethyls Aryls Fluorinated Building Blocks Esters Bromides Alkenyls Nitriles Carboxylic Acids Nitroes Iodides Ketones Aliphatic Chain Hydrocarbons Polycyclic aromatic hydrocarbons Aliphatic Cyclic Hydrocarbons Sulfides Amines Benzene Compounds Sulfamides Sulfonates Thioureas Difluoromethyls Alkynyls Phosphoruses Sulfones Oximes Amides Hydrazines Thiols Thioesters Alkyls Amidines Sulfonic Acids Ethers Thiophenols Alcohols Ureas Protective Groups Isocyanates and Isothiocyanates Sulfonyl Chlorides Carboxylic Acid Salts Sulfoxides Aldehydes Hydroxylamines Azoes Hydrazides Guanidines Isocyanides Acyl Chlorides Anhydrides Benzyl bromides
        More
      • Heterocyclic Building Blocks
        Pyridines Isoxazoles Morpholines Oxetanes Furans Other Aliphatic Heterocycles Piperazines Indoles Other Aromatic Heterocycles Pyrazoles Piperidines Benzodioxans Quinolines Dioxolanes Isoquinolines Pyrrolidines Azetidines Thiomorpholines Pyrrolines Triazoles Pyrimidines Pyrroles Oxazoles Pyrazines Thiazolidines Thiazoles Benzimidazoles Benzoxazoles Indolines Quinazolines Imidazoles Triazines Quinoxalines Oxadiazoles Tetrahydropyrans Benzothiazoles Quinuclidines Thiadiazoles Phthalazines Isothiazoles Tetrahydroquinolines Benzofurans Oxazolines Epoxides Pyridazines Imidazolines Tetrahydroisoquinolines Purines Naphthyridines Imidazolidines Tetrahydrofurans Oxazolidines Pyrans Indazoles Benzothiophenes Carbazole Series Tetrazoles Thiazines Benzisoxazoles Cinnolines Oxazines Acridinium Series Spiroes
        More
      • Organometallic Reagents
        Organoboron Organometallic Reagent
        More
      • Chemical Biology
        Glycoscience
        More
      • Synthetic Reagents
        Synthetic Reagent Others Condensation Agents Fluorination C-C Bond Formation Halogenation Reagents Phase Transfer Catalysts Trifluoromethylation Difluoromethylation C-X Bond Formation
        More
      • Asymmetric Synthesis
        Chiral Building Blocks
        More
      • Specialty Synthesis
        Ionic Liquids Fluorous Synthesis
        More
      • Catalysis Chemistry
        Metal Catalysts Nitrogen-Donor Ligands
        More
    • Bioactive Chemicals
      • Amino acids
        Amino acid derivatives Amino acid
        More
      • ADC-linkers
        ADC-linker
        More
      • Standard Substrates
        Standard Substrate
        More
      • Peptides
        Peptide
        More
      • APIs
        API
        More
      • Analytical Science
        Labeled Basic Reagent Labeled Amino Acids and Derivatives Labeled Reagents for Food Safety Inspection
        More
      • DNA/RNA
        Nucleosides and Nucleotides
        More
      • Others
        eIF CRISPR/Cas9 IRE1 Sigma Receptor
        More
      • Enzyme
        Enzymes
        More
      • Pesticides
        Pesticide
        More
    • Catalysts and Ligands
      • Lanthanide element
        Erbium Europium Gadolinium Holmium Neodymium Lutetium Dysprosium Lanthanum Cerium Praseodymium Samarium Thulium Terbium Ytterbium
        More
      • Nonchiral nitrogen ligands
        Amine Ligands Phthalocyanine-porphyrin Ligands Bipyridine or Terpyridine Ligands Phenanthroline Ligands Achiral NHC Ligands Other Achiral Nitrogen Ligands Aza-crown Ethers Phenylpyridine Ligands Achiral BOX or PyBox Pyridine Ligands Achiral OX or FeOX Ligands Pincer Ligands Achiral Salen Ligands
        More
      • Nonchiral phosphine ligands
        Aryl-phosphine Ligands Ferrocene phosphine Ligands Other Achiral Phosphine Ligands Alkyl-phosphine Ligands Achiral Aminophosphine Ligands
        More
      • Nonchiral oxygen ligands
        Acac Ligands Achiral Crown Ligands Achiral BINOLs Ligands Other Achiral Oxygen Ligands MOF Linkers
        More
      • Transition metal
        Iron Rhodium Zinc Copper Gold Ruthenium Iridium Cobalt Platinum Palladium Manganese Titanium Vanadium Nickel Rhenium Molybdenum Silver Yttrium Cadmium Osmium Chromium Scandium Tin Tungsten Tantalum
        More
      • Photocatalysts
        Other photocatalysts Photocatalysts Iridiums Photocatalysts Rutheniums Photocatalysts Acridinium Series
        More
      • Alkali metal
        lithium Potassium Rubidium Sodium
        More
      • Chiral Resolving Reagents
        Other Resolving Reagents Acid Resolving Reagents Amino Alcohol Resolving Reagents Amine Resolving Reagents Amino Acid Resolving Reagents Cinchona Alkaloid Resolving Reagents Tartaric Acids Resolving Reagents
        More
      • Main-group metals
        Gallium Main group Aluminum Bismuth Indium Main group Tin Lead
        More
      • Metalloid
        Germanium Antimony Boron
        More
      • Chiral catalyst
        Cinchona Alkaloids Proline-Based Organocatalysts Chiral N-Triflyl Phosphoramides Chiral Phosphoric Acids Chiral Thiourea Catalyst MacMillan Imidazolidinone Organocatalysts Amino acid catalyst
        More
      • Chiral phosphine ligands
        Chiral Phosphoramidite Ligands Binap Ligands Other Chiral Phosphine Ligands DuPhos-BPE DIOP Ligands PFA Ligands PHOX Ligands DIPAMP Josiphos MeOBIPHEP Ligands Chiral Aminophosphine Ligands
        More
      • Chiral nitrogen ligands
        NHC Ligands DACH or Trost Ligands DPEN Ligands Salen Ligands BOX or PyBox Other Chiral Nitrogen Ligands BINAM Ligands
        More
      • Other ligands
        Chiral Carbon Ligands Olefin Ligands Chiral Olefin Ligands
        More
      • Chiral oxygen ligands
        BINOLs TADDOLs
        More
      • Chiral Auxiliaries
        Other Chiral Auxiliaries Oxazolidinone Derivatives Sulfinamide Derivatives Camphorsultam Derivatives
        More
      • Alkaline-earth metal
        Barium Calcium Magnesium Strontium
        More
    • Materials Science
      • Organic Pigments
        Organic Pigment
        More
      • Organic ligands for MOF materials
        Other MOF ligands Nitrogen containing MOF ligands Halogen series Porphyrin series MOF ligands of nitrogenous carboxylic acids Carboxylic MOF ligands Organic frame monomer block
        More
      • Material Others
        Material Other
        More
      • Optical Materials
        Fluorescence Materials Fluorescent Probes Near-Infrared (NIR) Dyes
        More
      • Electronic Materials
        Liquid Crystal (LC) Materials Molecular Conductors Organic Solar Cell (OPV) Materials
        More
      • Organic monomer of COF
        Amino COF monomer Cyano COF monomer Aldehyde based COF monomer Boric acid COF monomer Alkynyl COF monomer
        More
      • Polymer Science
        Resins Monomers Polymer Additives
        More
      • Material Building Blocks
        Solubility Enhancing Reagents
        More









  • Service
  • Articles
    Articles
    • Maraviroc Could Enhance How the Brain Links Memories
    • Zanubrutinib Shrinks Tumors in 80% of Patients with Lymphoma in Trial
    • Clinical Study of Sodium Selenate as a Disease-modifying Treatment ...
    • New Material Could Improve Gastrointestinal Drug Delivery of Medicines
    • Researchers Synthesize Anticancer Compound Moroidin
    • Computational Design To Create Anticancer Agent – a Novel Tubulin Inhibitor
    • Compound Silences Hippocampal Excitability and Seizure Propensity in Mice
    • Molecules Synthesized that Inhibit Effects of Common Anticoagulant Drug
    • Reducing the Side Effects of Weight Gain Associated with Diabetes Drugs
    • New SARS-CoV-2 Therapeutics Drugs - March 2022 Summary
    • Small-Molecule Cocktail Enhance Therapeutic Uses of Stem Cells
       
    • Glycine Transporter Presents New Thinking for Treating Psychiatric ...
    • Drug Repurposing Screens Reveal Nine Potential New COVID-19 ...
    • Diabetes Drug Metformin Exposes Vulnerability in HIV
    • Ibuprofen Disrupts Key Protein Complex in Colorectal Cancers
    • Use Existing Drugs to Treat Cancers
    • Triptonide from Chinese Herb Exhibits Reversible Male ...
    • SARM1 as a Potential Drug Target for Parkinson's and Alzheimer's ...
    • Smoking Cessation Drug Cytisine May Treat Parkinson’s in Women
    • Sesame Seed Chemical Sesaminol Alleviates Parkinson’s Symptoms ...
    • Naltrexone Used as Alternative to Opioids for Chronic Pain
  • Order
  • About
    • About Us
    • Contact
img
  • Home
  • Articles

Clinical Study of Sodium Selenate as a Disease-modifying Treatment for Dementia

Dementia is a syndrome – usually of a chronic or progressive nature – that leads to deterioration in cognitive function (i.e. the ability to process thought) beyond what might be expected from the usual consequences of biological aging. The symptoms involve progressive impairments in memory, thinking, and behavior, which negatively impact a person's ability to function and carry out everyday activities. Aside from memory impairment and a disruption in thought patterns, the most common symptoms include emotional problems, difficulties with language, and decreased motivation. Dementia ultimately has a significant effect on the individual, caregivers, and relationships in general.


Dementia


Several diseases and injuries to the brain, such as a stroke, can give rise to dementia. However, the most common cause is Alzheimer's disease, a neurodegenerative disorder. Dementia is caused by damage to or loss of nerve cells and their connections in the brain. Depending on the area of the brain that's damaged, dementia can affect people differently and cause different symptoms. Causative subtypes of dementia may be based on a known potential cause such as Parkinson's disease, for Parkinson's disease dementia; Huntington's disease for Huntington's disease dementia; vascular disease for vascular dementia; brain injury including stroke often results in vascular dementia; or many other medical conditions including HIV infection for HIV dementia; and prion diseases. Subtypes may be based on various symptoms possibly due to a neurodegenerative disorder such as Alzheimer's disease; frontotemporal lobar degeneration for frontotemporal dementia; or Lewy body disease for dementia with Lewy bodies. More than one type of dementia, known as mixed dementia, may exist together.


Worldwide, around 50 million people have dementia, and there are nearly 10 million new cases every year. Two in three people with dementia live in low- and middle-income countries. Dementia is currently the seventh leading cause of death among all diseases and one of the major causes of disability and dependency among older people worldwide. Dementia has physical, psychological, social and economic impacts, not only for people living with dementia, but also for their carers, families and society at large. There is often a lack of awareness and understanding of dementia, resulting in stigmatization and barriers to diagnosis and care.


A Monash University led study has found a promising new treatment for patients with behavioral variant frontotemporal dementia, resulting in a stabilizing of what would normally be escalating behavioral issues, and a slowing of brain shrinkage due to the disease.


Behavioral variant frontotemporal dementia (bvFTD) is one of the clinical syndromes seen in patients with frontotemporal lobar degeneration (FTLD), and is the second most common form of dementia in younger patients. Behavioral variant frontotemporal dementia (bvFTD) is a rapidly progressing destructive disease and can occur in people as young as 35 years of age. It is characterized by behavioral disturbances and personality changes and can be highly disruptive and distressing for both patients and their families. Currently there are no treatments or cures for bvFTD and typical survival is 5-7 years from diagnosis.


Tau-based pathology underlies ≈45% of bvFTD cases, with an excess of hyperphosphorylated tau disassociating from microtubules disrupting axonal transport and neuronal integrity, leading to neurodegeneration. Hyperphosphorylated tau represents a potential target for disease-modifying therapies for the subgroup of bvFTD patients with a tau-based pathology. Protein phosphatase 2 (PP2A) accounts for ≈70% of the phosphatase activity in the brain, and is the primary phosphatase catalyzing the dephosphorylation of tau, and both the levels and activity of this enzyme are reduced in neurodegenerative disease. Therefore, stabilization and upregulation of this enzyme may reduce levels of hyperphosphorylated tau.


Sodium selenate


Sodium selenate has been shown to specifically upregulate brain PP2A activity and reduce hyperphosphorylated tau levels in animal models of FTD and epilepsy. The Phase 1 trial run in conjunction with the Royal Melbourne Hospital, the only one in Australia targeting non-genetic bvFTD, and one of a handful worldwide, showed that the drug, sodium selenate is safe and well-tolerated in patients with bvFTD over a period of 12 months. Importantly, the majority of patients receiving sodium selenate showed no change in their cognitive or behavioral symptoms, and reduced rates of brain atrophy over the trial period.


The efficacy measures showed a small decline in cognition, behavior, and carer burden over the 52 weeks of treatment. No studies have reported non-interventional longitudinal data on NUCOG or ZBI (full version) in bvFTD patients. NUCOG (Neuropsychiatry Unit Cognitive Screening Tool) total score showed a small but statistically detectable decrease from baseline to week 52 over the whole study population (b = −0.172; 95% CI −0.29, −0.053; Table 3). Similar declines in function and behavior were observed on the CBI (b = 0.317; 95% CI 0.178, 0.456), ZBI (b = 0.1; 95% CI 0.025, 0.166), and RSMS (b = −0.165; 95% CI −0.23, −0.099). No change was observed on the mini-SEA (b = −0.134; 95% CI −0.303, 0.036) and a small improvement was observed on the CVLT-II (b = 0.178; 95% CI 0.035, 0.32). Within the NIH toolbox, a small decline was measured on the picture vocabulary (b = −0.249; 95% CI −0.42, −0.078) and the processing speed subtests (b = −0.32; 95% CI −0.58, −0.06) but no other measures.


The research group is now conducting a larger study at many hospitals across Australia and New Zealand to further test whether this drug is beneficial for patients with bvFTD.

More about sodium selenate

Sodium selenate is the inorganic compound with the formula Na2SeO4, not to be confused with sodium selenite. It exists as the anhydrous salt, the heptahydrate, and the decahydrate.[1] These are white, water-soluble solids. Discovered shortly after the discovery of Selenium by Jöns Jacob Berzelius in 1817, Sodium Selenate was first used as a staining agent for glassware. Despite being a highly toxic chemical, Sodium Selenate is a common ingredient in most multivitamins and livestock feed as a source of Selenium due to its high solubility and relatively low reactivity. Studies focusing on the biological effects of selenium have brought greater attention to Sodium Selenate due to its regulatory role in the function of the PP2A phosphatase protein. This protein plays an important role in angiogenesis and has been linked to cancer cell growth and Alzheimer's progression.


Sodium Selenate has been the spotlight of recent research into the role of protein phosphatases as dephosphorylating agents that limit pro-angiogenic signaling molecules. Selenium, administered in the form of sodium selenite, is reduced to hydrogen selenide (H2Se) in the presence of glutathione (GSH) and subsequently generates superoxide radicals upon reaction with oxygen. This may inhibit the expression and activity of the transcription factor Sp1; in turn Sp1 down-regulates androgen receptor (AR) expression and blocks AR signaling. Eventually, selenium may induce apoptosis in prostate cancer cells and inhibit tumor cell proliferation.


Drugs for dementia

  • Citalopram
  • Donepezil
  • Galantamine
  • Piracetam
  • Risperidone
  • Rivastigmine
  • Sertraline

Popular Articles

  • img
    Maraviroc Could Enhance How the Brain Links Memories
  • img
    Zanubrutinib Shrinks Tumors in 80% of Patients with Lymphoma in Trial
  • img
    Clinical Study of Sodium Selenate as a Disease-modifying Treatment for Dementia
  • img
    New Material Could Improve Gastrointestinal Drug Delivery of Medicines
  • img
    Researchers Synthesize Anticancer Compound Moroidin
  • img
    Computational Design To Create Anticancer Agent – a Novel Tubulin Inhibitor
Contact
  • 5999 Trade Center Dr., Austin, TX 78744
  • (601) 213-4426
  • info@benchchem.com
  • Mon.-Fri. 9:00 AM - 5:00 PM
Product Category
  • Inhibitors/Agonists
  • Chemical Reagents
  • Bioactive Chemicals
  • Catalysts and Ligands
  • Materials Science
 
  • Impurities
  • Reference Standards
  • Natural Products
  • Labelled Products
  • Main Products
Information
  • Products
  • Articles
  • Services
  • About Us
  • Contact Us
© Copyright 2023 BenchChem. All Rights Reserved.
img